1-Cyclopropylimidazolidine-2,4,5-trione

Beschreibung

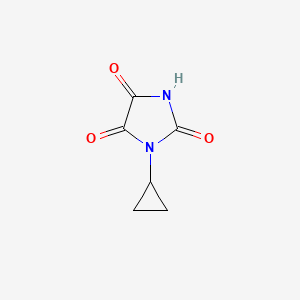

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTBKDLRJZNFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427868 | |

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-46-6 | |

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropylimidazolidine 2,4,5 Trione and Its Derivatives

General Principles of Imidazolidine-2,4,5-trione Ring Formation

The formation of the imidazolidine-2,4,5-trione ring is a fundamental process in heterocyclic chemistry. The primary strategies involve the condensation of a urea (B33335) or a related precursor with a two-carbon electrophilic synthon.

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including imidazolidine-2,4,5-triones. This approach involves the reaction of a molecule containing a urea moiety with a bifunctional electrophile, leading to the formation of the heterocyclic ring in a single step. The reaction of substituted ureas with oxalyl chloride is a common and effective method for the synthesis of 1,3-substituted parabanic acids. google.com In this reaction, the nitrogen atoms of the urea act as nucleophiles, attacking the electrophilic carbonyl carbons of the oxalyl chloride. This is followed by the elimination of two molecules of hydrogen chloride to yield the cyclic trione (B1666649).

Carbonyl Activation Strategies in Heterocycle Synthesis

In many heterocyclic syntheses, the activation of a carbonyl group is a key step to enhance its electrophilicity and facilitate nucleophilic attack. In the context of imidazolidine-2,4,5-trione synthesis from ureas and oxalyl chloride, the carbonyl groups of oxalyl chloride are inherently reactive due to the presence of the two electron-withdrawing chlorine atoms. This high reactivity obviates the need for additional activation steps. The reaction proceeds readily due to the electrophilic nature of the acyl chloride moieties within the oxalyl chloride molecule.

Specific Synthetic Routes for 1-Cyclopropylimidazolidine-2,4,5-trione

The primary and most direct route for the synthesis of this compound involves the cyclization of a cyclopropylurea intermediate with oxalyl chloride. nih.govmdpi.com

Cyclization of Cyclopropylurea with Oxalyl Chloride

The reaction between 1-cyclopropylurea (B25948) and oxalyl chloride provides a direct pathway to the desired this compound. The urea derivative provides the N-C-N backbone of the heterocyclic ring, while oxalyl chloride supplies the two carbonyl carbons required to complete the five-membered ring.

The synthesis of the requisite 1-cyclopropylurea can be achieved through the reaction of cyclopropylamine (B47189) with an isocyanate precursor. A common laboratory-scale synthesis involves the reaction of an amine with potassium isocyanate in an acidic aqueous medium. This method is generally applicable to the preparation of various monosubstituted ureas.

A general procedure for the synthesis of an N-substituted urea involves dissolving the corresponding amine in an aqueous solution of a strong acid, such as hydrochloric acid, followed by the addition of an aqueous solution of potassium isocyanate. The reaction mixture is typically stirred for a period to allow for the formation of the urea, which may precipitate from the solution and can be collected by filtration.

The cyclization of substituted ureas with oxalyl chloride to form imidazolidine-2,4,5-triones has been reported under various conditions. nih.govmdpi.com A general procedure involves the reaction of the urea with oxalyl chloride in an anhydrous solvent. nih.gov

One reported method specifies the use of anhydrous tetrahydrofuran (B95107) (THF) as the solvent, with the reaction mixture being heated to reflux for approximately 2 hours. nih.gov An alternative procedure utilizes dichloromethane (B109758) (DCM) as the solvent, with the initial reaction being carried out at a reduced temperature of 0-5 °C, followed by stirring at ambient temperature for a further 2 hours. mdpi.com

For the synthesis of this compound, a typical procedure would involve the slow addition of oxalyl chloride to a solution or suspension of 1-cyclopropylurea in a suitable anhydrous solvent, such as THF or DCM. The reaction may be performed at room temperature or with initial cooling to control the initial exothermic reaction, followed by a period of heating or stirring at ambient temperature to ensure the completion of the cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Optimization of the reaction may involve screening different solvents, adjusting the reaction temperature and time, and varying the stoichiometry of the reagents. The use of a non-polar solvent can facilitate the precipitation of the final product, simplifying its isolation. mdpi.com

Below is a table summarizing the reaction parameters based on analogous syntheses.

| Parameter | Condition 1 nih.gov | Condition 2 mdpi.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Temperature | Reflux (approx. 66 °C) | 0-5 °C initially, then ambient |

| Reaction Time | 2 hours | 1 hour at 0-5 °C, then 2 hours at ambient |

| Reagent Ratio (Urea:Oxalyl Chloride) | 1 : 1.2 | 1 : 1.4 |

| Work-up | Not specified | Filtration and precipitation with n-hexane |

Mechanistic Insights into Carbonyl Activation and Intramolecular Cyclization

The formation of the imidazolidine-2,4,5-trione ring system is fundamentally dependent on an intramolecular cyclization event. This process is preceded by the activation of carbonyl groups, which renders them susceptible to nucleophilic attack by an internal amine or amide nitrogen. Reagents like oxalyl chloride and 1,1'-Carbonyldiimidazole (CDI) serve as potent activators.

The general mechanism involves two key stages:

Activation: The activating agent (e.g., oxalyl chloride) reacts with a precursor, such as a substituted urea, at its nitrogen atoms. Oxalyl chloride, the diacyl chloride of oxalic acid, is highly electrophilic and reacts readily with the nucleophilic nitrogens of the urea. wikipedia.org This forms a reactive intermediate where the carbonyl carbons of the oxalyl group are primed for nucleophilic attack.

Intramolecular Cyclization: Following activation, an intramolecular nucleophilic attack occurs. The nitrogen atom of the precursor attacks one of the activated carbonyl carbons, initiating the ring-closing process. A second, similar intramolecular attack on the adjacent carbonyl carbon completes the formation of the five-membered ring. This two-step nucleophilic substitution and cyclization is a common pathway for creating cyclic ureas. nih.gov The stability of the resulting five-membered ring provides the thermodynamic driving force for the reaction.

Reaction of Cyclopropylamine with Isocyanates and Oxalyl Chloride

A well-established route to substituted imidazolidinetriones involves a two-step process starting from a primary amine. This method first builds a urea backbone, which is then cyclized.

The initial step is the formation of a substituted urea. This is typically achieved through the reaction of cyclopropylamine with an appropriate isocyanate. The nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction is generally efficient and leads to the formation of an N-cyclopropylurea derivative. nih.gov The reaction is often carried out in an inert solvent at room temperature.

This straightforward reaction provides the necessary N-C-N backbone of the final heterocyclic ring. The specific isocyanate used will determine the substituent at the 3-position of the resulting imidazolidinetrione. For the synthesis of the parent this compound, an isocyanate that allows for subsequent removal of the N3-substituent or a protected isocyanate might be employed.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Cyclopropylamine | Isocyanate (R-NCO) | N-Cyclopropyl-N'-R-Urea | Nucleophilic Addition |

Once the N-cyclopropylurea intermediate is formed, the imidazolidine-2,4,5-trione ring is constructed via cyclization with oxalyl chloride. nih.gov Oxalyl chloride serves as the source for the C4 and C5 carbonyl groups of the trione ring.

The reaction proceeds by the acylation of both nitrogen atoms of the urea by oxalyl chloride. This creates a highly reactive intermediate that rapidly undergoes intramolecular cyclization to form the stable five-membered ring, releasing two molecules of hydrogen chloride as a byproduct. nih.gov This method is effective for converting various amidines and related compounds into five-membered heterocyclic systems.

| Reactant | Reagent | Product | Byproduct |

| N-Cyclopropylurea derivative | Oxalyl Chloride | This compound derivative | Hydrogen Chloride (HCl) |

Purity of Reagents : The reaction involving oxalyl chloride is sensitive to moisture. Anhydrous conditions are necessary to prevent the decomposition of oxalyl chloride and minimize side reactions.

Reaction Conditions : Temperature control is crucial. The initial urea formation is typically exothermic, while the cyclization step may require heating to proceed at a reasonable rate. The process of forming isocyanates from amines using oxalyl chloride has been described as a one-step process suitable for scale-up, often conducted at elevated temperatures (80°C - 180°C). google.com

Byproduct Removal : The byproducts of the oxalyl chloride reaction are gaseous (HCl and CO), which simplifies purification as they can be easily removed from the reaction mixture. wikipedia.orggoogle.com This is a significant advantage for scalability.

Solvent Choice : The choice of a high-boiling point, inert solvent is important for reactions requiring elevated temperatures and for ensuring the solubility of intermediates. google.com

One-Pot Synthesis Using 1,1'-Carbonyldiimidazole (CDI)

One-pot syntheses are highly desirable in chemical manufacturing as they reduce the need for intermediate purification steps, saving time and resources. 1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene-based reagents for such procedures. researchgate.net It is particularly effective in mediating coupling and cyclization reactions in a single vessel. organic-chemistry.org

In a potential one-pot synthesis of this compound, CDI can be used to activate cyclopropylamine. The reaction of an amine with CDI leads to the formation of a carbamoyl-imidazole intermediate. researchgate.net This intermediate is an activated form of the amine, essentially a carbamate (B1207046) precursor, where the imidazole (B134444) group can act as a good leaving group.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of CDI, displacing one of the imidazole rings. The resulting N-cyclopropylcarbamoyl-imidazole is a reactive species. This intermediate can then react with another nucleophile. For the formation of the trione ring, this would likely involve a reaction with a molecule that can provide the remaining atoms for the ring, followed by an intramolecular cyclization step. The use of CDI is advantageous due to its high reactivity under mild conditions and the formation of innocuous byproducts (imidazole and CO2). wikipedia.org This methodology is recognized for its operational efficiency and suitability for both batch and continuous manufacturing processes. organic-chemistry.org

| Reactant | Reagent | Intermediate |

| Cyclopropylamine | 1,1'-Carbonyldiimidazole (CDI) | N-Cyclopropylcarbamoyl-imidazole |

Direct Cyclization Pathways

The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones, also known as parabanic acids, is commonly achieved through direct cyclization reactions. A prominent and straightforward method involves the condensation of a 1,3-disubstituted urea with oxalyl chloride. researchgate.netnih.gov In the context of this compound, this pathway would utilize a cyclopropyl-substituted urea as a key precursor.

The general reaction mechanism proceeds via the reaction of the disubstituted urea with oxalyl chloride, leading to the formation of the parabanic skeleton upon cyclization. nih.gov This method is noted for its efficiency and is applicable to a range of substituted ureas. researchgate.net While specific literature detailing the synthesis of this compound via this exact route is not prevalent, the established reactivity of N,N'-disubstituted ureas with oxalyl chloride provides a strong theoretical basis for its feasibility. researchgate.netnih.gov

Another established direct cyclization route to the imidazolidine-2,4,5-trione core is the condensation of a urea derivative with diethyl oxalate (B1200264) in the presence of a base, such as sodium ethoxide. nih.gov This approach offers an alternative to the use of the more reactive and hazardous oxalyl chloride.

Advantages and Challenges of One-Pot Methodologies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, present a streamlined approach to complex molecules like this compound. This methodology is gaining traction in organic synthesis due to its inherent efficiency and alignment with the principles of green chemistry.

Advantages:

Reduced Waste and Cost: The minimization of solvents and purification steps leads to a decrease in chemical waste and operational costs, making the process more environmentally and economically favorable.

Improved Atom Economy: These methodologies often maximize the incorporation of reactant atoms into the final product, a key principle of sustainable chemistry.

Challenges:

Reagent and Catalyst Compatibility: A significant hurdle in designing one-pot syntheses is ensuring that all reactants, catalysts, and intermediates are compatible with the reaction conditions of subsequent steps.

Reaction Condition Optimization: Finding a single set of conditions (temperature, pressure, solvent) that is optimal for multiple reaction steps can be complex and challenging.

Byproduct Formation: The accumulation of byproducts from sequential reactions can complicate the purification of the final product and potentially lower its purity.

For the synthesis of this compound, a hypothetical one-pot approach could involve the in situ formation of a cyclopropyl-substituted urea followed by its direct cyclization with an oxalate derivative. However, careful optimization would be required to manage the compatibility of the reagents and reaction conditions.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for this compound hinges on a careful evaluation of various factors, including selectivity, efficiency, and practical and economic considerations.

Evaluation of Selectivity and Efficiency

The direct cyclization of a pre-formed 1,3-disubstituted urea with oxalyl chloride generally offers high selectivity and good to excellent yields for the formation of the imidazolidine-2,4,5-trione ring. researchgate.netnih.gov The reaction is typically clean, with the primary challenge being the initial synthesis of the substituted urea. The efficiency of this method is often high due to the reactive nature of oxalyl chloride.

The table below provides a conceptual comparison of these approaches.

| Methodology | Selectivity | Efficiency (Yield) | Reaction Time |

| Direct Cyclization (Urea + Oxalyl Chloride) | High | Good to Excellent | Moderate |

| Multi-Step Synthesis | High (per step) | Lower (overall) | Long |

| One-Pot Synthesis | Variable (optimization required) | Potentially High | Short |

Discussion of Practical and Economic Considerations

From a practical and economic standpoint, the choice of synthetic methodology is critical. The cost and availability of starting materials, the complexity of the experimental setup, and the ease of purification are all important factors.

| Consideration | Direct Cyclization | Multi-Step Synthesis | One-Pot Synthesis |

| Starting Material Cost | Moderate to High (depends on substituted urea) | Potentially High (multiple reagents) | Lower (fewer reagents and solvents) |

| Operational Complexity | Relatively Simple | High (multiple workups) | Moderate (requires careful control) |

| Waste Generation | Moderate | High | Low |

| Overall Cost-Effectiveness | Good | Lower | Potentially High |

The direct cyclization method using oxalyl chloride is often favored for its simplicity and high yields, which can translate to better economic viability on a larger scale. researchgate.net However, the cost of the specific substituted urea precursor is a significant factor. One-pot syntheses, if successfully developed, offer the most promising route for sustainable and cost-effective production by minimizing waste and operational steps.

Incorporation of the Cyclopropyl (B3062369) Moiety into Heterocycles

The cyclopropyl group is a valuable structural motif in medicinal chemistry, and its incorporation into heterocyclic scaffolds is of significant interest.

Catalytic Cyclopropanation Approaches

Catalytic cyclopropanation reactions are powerful tools for the formation of cyclopropane (B1198618) rings. These methods often involve the reaction of an alkene with a carbene precursor, catalyzed by a transition metal complex. While these methods are predominantly used for the formation of carbon-carbon bonds to create the cyclopropane ring itself, analogous strategies for the N-cyclopropylation of heterocycles are also being explored.

For the synthesis of N-cyclopropyl heterocycles, direct N-alkylation with a cyclopropyl halide or a related electrophile is a common approach. However, catalytic methods offer the potential for milder reaction conditions and improved efficiency. Recent research has focused on the development of metal-catalyzed cross-coupling reactions for the N-arylation and N-alkylation of amides and related compounds, which could potentially be adapted for N-cyclopropylation.

While specific examples of catalytic cyclopropanation directly onto the nitrogen of an imidazolidine-2,4,5-trione are not widely reported, the broader field of catalytic N-H functionalization suggests that such transformations are theoretically plausible and an active area of research.

Ring Opening and Rearrangement Reactions Involving Cyclopropanes

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a process that can be facilitated by the presence of activating substituents. In derivatives like this compound, the trione acts as a strong π-acceptor group, which polarizes and weakens the adjacent (vicinal) C-C bonds of the cyclopropane ring. nih.gov This activation allows for transformations under conditions where unactivated cyclopropanes would be inert.

Research on structurally analogous N-cyclopropyl amides has demonstrated that these monoactivated cyclopropanes can undergo ring-opening and expansion reactions under mild conditions. acs.org For instance, treatment of N-cyclopropyl amides with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄) can induce a ring expansion to yield N-substituted pyrrolidin-2-ones. This reaction is proposed to proceed through an in-situ generated imidoyl halide intermediate, which facilitates the ring-opening process. The reaction is generally high-yielding for a range of both aromatic and aliphatic cyclopropylamides. acs.org

Another approach involves the use of Lewis acids. A ring-opening rearrangement of N-cyclopropylamides has been shown to occur in the presence of aluminum chloride (AlCl₃), providing access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. researchgate.net The mechanism is thought to involve an aziridine (B145994) intermediate. Superacid-promoted ring-opening has also been studied, where the specific bond cleavage (vicinal vs. distal) can be influenced by the nature and protonation state of the acceptor group. nih.gov These methodologies highlight the potential for converting the cyclopropyl group in compounds like this compound into other functionalized heterocyclic or open-chain structures.

The table below summarizes findings from ring-opening reactions of N-cyclopropyl amides, which serve as valuable models for the reactivity of this compound.

| Substrate Type | Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic N-Cyclopropyl Amides | PPh₃, CX₄ (X = Cl, Br) | N-Substituted Pyrrolidin-2-ones | 58-97% | acs.org |

| N-Cyclopropylamide | AlCl₃ | N-(2-chloropropyl)amides / 5-methyl-2-oxazolines | Not specified | researchgate.net |

| trans-2-Phenylcyclopropylamine HCl | Superacid (CF₃SO₃H) | Distal (C2-C3) ring-opened product | Not specified | nih.gov |

Cycloaddition Strategies for Cyclopropane-Fused Systems

Donor-acceptor cyclopropanes are valuable three-carbon (C3) synthons for various cycloaddition reactions, enabling the rapid construction of five-, six-, and seven-membered rings. colab.wsresearchgate.net The imidazolidine-2,4,5-trione group serves as the acceptor component, activating the cyclopropane to react as a 1,3-zwitterion equivalent upon ring opening.

One of the most common transformations is the formal [3+2]-cycloaddition. Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with vinyl azides, for example, have been developed to produce highly functionalized azidocyclopentane (B3382526) derivatives with good diastereoselectivity. acs.org These cyclopentanes can be further transformed into other heterocyclic systems like tetrahydropyridines. This strategy provides a direct and atom-economical route to cyclopentanoid structures, which are prevalent in many natural products. researchgate.net

Beyond [3+2] cycloadditions, cyclopropanes can participate in other annulation reactions. For instance, cascade dearomative (2+1) and (5+1) cycloadditions have been used to generate complex cyclopropane-fused pyrazino[1,2-a]quinolines in good yields and with high diastereocontrol. researchgate.net Similarly, (4+3)-cycloaddition reactions between donor-acceptor cyclopropanes and 1,3-dienes, such as 1,3-diphenylisobenzofuran, offer a pathway to seven-membered ring systems. colab.ws These cycloaddition methodologies underscore the synthetic utility of cyclopropane derivatives for building diverse carbocyclic and heterocyclic frameworks.

The following table details various cycloaddition strategies utilizing donor-acceptor cyclopropanes as precursors.

| Cycloaddition Type | Reaction Partner | Catalyst/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Vinyl Azides | Lewis Acid (e.g., Sc(OTf)₃) | Azidocyclopentane | acs.org |

| (4+3) Annulation | 1,3-Diphenylisobenzofuran (Diene) | TMSOTf or SnCl₄ | Seven-membered ether-bridged ring | colab.ws |

| Dearomative (2+1) and (5+1) Cascade | Quinolinium 1,4-zwitterions | NaH in DMF | Cyclopropane-fused pyrazino[1,2-a]quinoline | researchgate.net |

Chemical Reactivity and Derivatization Studies of 1 Cyclopropylimidazolidine 2,4,5 Trione

Fundamental Reaction Types

The chemical behavior of 1-Cyclopropylimidazolidine-2,4,5-trione is governed by the interplay of the electron-withdrawing imidazolidine-2,4,5-trione ring and the unique electronic properties of the N-cyclopropyl group.

Oxidation Reactions and Product Formation

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is itself a product of the oxidation of other organic molecules, such as uric acid. researchgate.netresearchgate.netchemrxiv.org This suggests that the trione (B1666649) core is relatively stable to certain oxidizing conditions. For instance, the oxidation of glycoluril (B30988) with potassium persulfate yields imidazolidine-2,4,5-trione as the main product. beilstein-journals.org

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the N-cyclopropyl moiety in other systems offers potential insights. N-cyclopropylamines can undergo oxidative ring-opening reactions, often initiated by the formation of a radical cation on the nitrogen atom. researchgate.net This can lead to the cleavage of the cyclopropane (B1198618) ring. It is plausible that under specific oxidative conditions, the cyclopropyl (B3062369) group in this compound could undergo similar transformations.

Reduction Reactions and Product Formation

Nucleophilic Substitution Reactions Involving the Cyclopropyl Group

The cyclopropyl group attached to the nitrogen atom of the imidazolidine-2,4,5-trione ring is generally stable but can undergo ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles. nih.govresearchgate.net Studies on N-cyclopropyl-amides have shown that Lewis acids like AlCl3 can promote a ring-opening rearrangement to yield N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. researchgate.netrsc.org This reactivity is attributed to the inherent strain of the three-membered ring.

Furthermore, research on N-cyclopropyl-N-alkylanilines has demonstrated that the cyclopropyl group can be selectively cleaved from the nitrogen atom under nitrosation conditions, a reaction that is believed to proceed through an amine radical cation intermediate. researchgate.net This suggests that the C-N bond of the cyclopropyl group in this compound could be susceptible to cleavage under specific electrophilic or radical-generating conditions.

Functional Group Transformations and Derivatives

The presence of a secondary amine (N-H) and multiple carbonyl groups in this compound provides ample opportunities for functional group transformations and the synthesis of a wide array of derivatives.

Synthesis of Substituted Imidazolidine-2,4,5-trione Derivatives

The general and widely used method for synthesizing 1,3-disubstituted imidazolidine-2,4,5-triones involves the reaction of a 1,3-disubstituted urea (B33335) with oxalyl chloride. rsc.orgthieme-connect.comresearchgate.netnih.gov This cyclization reaction is a cornerstone in the synthesis of various parabanic acid derivatives. researchgate.netnih.gov This synthetic strategy can be adapted to introduce a second, different substituent onto the this compound scaffold.

Another approach involves the reaction of isocyanates with oxalyl chloride to form 3-substituted-5,5-dichlorooxazolidine-2,4-diones, which upon treatment with an amine, can yield the corresponding imidazolidine-2,4,5-triones. researchgate.netnih.gov

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| 1,3-Disubstituted Urea | Oxalyl Chloride | 1,3-Disubstituted Imidazolidine-2,4,5-trione | Cyclization |

| Isocyanate | Oxalyl Chloride | 3-Substituted-5,5-dichlorooxazolidine-2,4-dione | Addition/Cyclization |

| 3-Substituted-5,5-dichlorooxazolidine-2,4-dione | Amine | Imidazolidine-2,4,5-trione derivative | Substitution/Cyclization |

Derivatization at Nitrogen Atoms (N-Substitutions)

The secondary amine in this compound is a key site for derivatization. N-alkylation of the parent imidazolidine-2,4,5-trione (parabanic acid) and its derivatives is a common method to introduce functional diversity. The selectivity of mono- and di-N-substitution of parabanic acid has been a subject of study. researchgate.netnih.gov

For this compound, the remaining N-H group can be alkylated or acylated to produce 1,3-disubstituted derivatives. The N-alkylation of various N-heterocycles, including imidazoles and indazoles, is a well-established transformation and can be achieved using a variety of alkylating agents in the presence of a base. beilstein-journals.orgd-nb.infod-nb.info These methods could likely be applied to the N-alkylation of this compound to synthesize a library of 1-cyclopropyl-3-alkyl/aryl-imidazolidine-2,4,5-triones.

| Starting Material | Reagent | Product |

| This compound | Alkyl Halide/Base | 1-Cyclopropyl-3-alkyl-imidazolidine-2,4,5-trione |

| This compound | Acyl Chloride/Base | 1-Acyl-3-cyclopropyl-imidazolidine-2,4,5-trione |

Formation of Spiro-Conjugated Imidazolidine (B613845) Systems

Spiro-conjugated heterocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and potential biological activities. One approach to synthesizing such systems involving the imidazolidine-2,4,5-trione scaffold is through [3+2] cycloaddition reactions.

Detailed research has been conducted on the reaction of N,N'-disubstituted parabanic acid derivatives with nitrile imines to form spiro-1,2,4-triazoles. Although this compound itself was not the specific substrate in these studies, the general reaction provides a strong precedent for its expected behavior. In these reactions, the exocyclic C=N bond of a 5-imino-substituted hydantoin, derived from the parabanic acid, acts as the dipolarophile. The nitrile imine, generated in situ from a hydrazonoyl chloride and a tertiary amine, serves as the 1,3-dipole.

The cycloaddition occurs regioselectively, leading to the formation of a spiro-conjugated system where the imidazolidine-2,4,5-trione ring is linked to a 1,2,4-triazoline ring through a spiro carbon atom. The general scheme for this reaction, based on analogous N,N'-disubstituted parabanic acids, is depicted below:

Scheme 1: General representation of the [3+2] cycloaddition reaction between a 5-imino-hydantoin derivative and a nitrile imine to form a spiro-1,2,4-triazoline system.

The yield of these spiro compounds is influenced by the nature of the substituents on the nitrile imine. It has been observed that the presence of alkyl substituents on the nitrile imine can affect the reaction outcome, with yields sometimes decreasing when strong electron-donating or electron-withdrawing groups are present.

Below is a table summarizing typical results from studies on analogous N,N'-diphenylparabanic acid derivatives, which can be considered indicative of the potential reactivity of this compound in similar transformations.

| Entry | R1 in Nitrile Imine | R2 in Nitrile Imine | Product | Yield (%) |

| 1 | Phenyl | Methyl | Spiro[imidazolidine-5,5'- ksu.edu.sachemistrysteps.commasterorganicchemistry.comtriazoline] derivative | Moderate to Good |

| 2 | 4-Nitrophenyl | Phenyl | Spiro[imidazolidine-5,5'- ksu.edu.sachemistrysteps.commasterorganicchemistry.comtriazoline] derivative | Moderate |

| 3 | 4-Methoxyphenyl | Phenyl | Spiro[imidazolidine-5,5'- ksu.edu.sachemistrysteps.commasterorganicchemistry.comtriazoline] derivative | Moderate to Good |

This table is illustrative and based on data for N,N'-diphenylparabanic acid derivatives. Specific yields for the 1-cyclopropyl analog are not available.

Hydroxyalkylation Reactions of Parabanic Acid Derivatives

Hydroxyalkylation reactions, particularly with formaldehyde (B43269), are common derivatization methods for compounds containing active N-H protons. In the case of parabanic acid and its derivatives, the N-H protons are acidic and can be readily substituted. For this compound, which possesses one N-H proton, hydroxyalkylation would be expected to occur at the N3 position.

While specific studies on the hydroxyalkylation of this compound are not readily found, the general reactivity of amides and imides with formaldehyde suggests that the reaction would proceed under basic or acidic conditions to yield the N-hydroxymethyl derivative. The reaction likely involves the nucleophilic attack of the deprotonated nitrogen (in base) or the neutral nitrogen (in acid, followed by deprotonation) on the electrophilic carbon of formaldehyde.

The expected product of the reaction between this compound and formaldehyde is 1-cyclopropyl-3-(hydroxymethyl)imidazolidine-2,4,5-trione.

Scheme 2: Postulated hydroxyalkylation reaction of this compound with formaldehyde.

Further reaction of the hydroxymethyl derivative with another equivalent of the starting material or other nucleophiles could also be possible under certain conditions. The reaction conditions, such as temperature, pH, and the presence of catalysts, would be crucial in determining the outcome and yield of the reaction.

| Reactant 1 | Reactant 2 | Expected Product | Catalyst/Conditions |

| This compound | Formaldehyde | 1-Cyclopropyl-3-(hydroxymethyl)imidazolidine-2,4,5-trione | Base or Acid |

This table represents a predicted reaction based on the general reactivity of related compounds.

Mechanistic Investigations of Derivatization Reactions

The derivatization reactions of this compound are governed by the fundamental principles of nucleophilic attack on the electrophilic carbonyl centers of the parabanic acid ring. The presence of three carbonyl groups makes the ring carbons highly susceptible to attack by a wide range of nucleophiles.

The mechanism of derivatization can be broadly categorized based on the reaction type:

Nucleophilic Addition to Carbonyl Groups: This is a fundamental step in many reactions of parabanic acid derivatives. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons (C2, C4, or C5). This leads to the formation of a tetrahedral intermediate. The subsequent steps depend on the nature of the nucleophile and the reaction conditions. For instance, in hydroxyalkylation, the nitrogen atom acts as the nucleophile attacking the formaldehyde carbon.

[3+2] Cycloaddition: In the formation of spiro-conjugated systems with nitrile imines, the reaction proceeds through a concerted pericyclic mechanism. The frontier molecular orbitals (HOMO of the nitrile imine and LUMO of the C=N bond of the 5-imino-hydantoin, or vice versa) control the regioselectivity of the addition. Computational studies on analogous systems have shown that this reaction is typically regioselective.

The role of catalysts is also significant. In many derivatization reactions of amides and imides, both acid and base catalysis can be employed.

Acid Catalysis: An acid catalyst protonates one of the carbonyl oxygens, which increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Base Catalysis: A base can deprotonate the N-H proton of the imidazolidine ring, generating a more potent nucleophile (the conjugate base) that can then react with electrophiles. For instance, in the hydroxyalkylation with formaldehyde, a base would facilitate the formation of the N-anion, which then attacks the formaldehyde.

The specific mechanism for a given derivatization of this compound would require dedicated experimental and computational studies. However, the general principles outlined above, derived from the study of other parabanic acid derivatives and carbonyl compounds, provide a solid foundation for understanding its chemical behavior.

Spectroscopic Characterization Methodologies for 1 Cyclopropylimidazolidine 2,4,5 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the atomic connectivity and chemical environment within a molecule. utdallas.edu For a molecule such as 1-Cyclopropylimidazolidine-2,4,5-trione, NMR analysis would be crucial in confirming its structural integrity.

¹H NMR Spectral Analysis of Cyclopropyl (B3062369) Protons and Ring Environment

The proton NMR (¹H NMR) spectrum of this compound would be expected to show distinct signals corresponding to the protons of the cyclopropyl group and any N-H protons on the imidazolidine (B613845) ring. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum due to their unique chemical environment and spin-spin coupling interactions. The chemical shift of the methine proton on the cyclopropyl ring attached to the nitrogen would be expected to be deshielded compared to the methylene (B1212753) protons of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH | Downfield relative to CH₂ | Multiplet |

| Cyclopropyl CH₂ | Upfield relative to CH | Multiplet |

¹³C NMR Spectral Analysis of Carbonyl and Ring Carbons

The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the three carbonyl carbons of the imidazolidine-2,4,5-trione ring. These would appear in the downfield region of the spectrum, characteristic of carbonyl carbons. The carbons of the cyclopropyl group would be expected in the upfield region. The introduction of an alkyl substituent at the N-position of an imidazolidine ring can lead to upfield shifts of the ring's carbon atoms due to inductive effects. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 150-180 |

| Cyclopropyl CH | 20-40 |

Application of Advanced NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal the coupling between adjacent protons within the cyclopropyl ring, while HSQC would correlate the proton signals with their directly attached carbon atoms. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, between the cyclopropyl protons and the carbonyl carbons, confirming the attachment of the cyclopropyl group to the nitrogen atom of the imidazolidine ring.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes molecular vibrations. utdallas.edu It is particularly useful for identifying the presence of specific functional groups. utdallas.edu

Characterization of Carbonyl Stretching Frequencies

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups. Aldehydes and ketones typically show a strong, prominent band around 1710 - 1720 cm⁻¹. utdallas.edu For a cyclic trione (B1666649) system, multiple C=O stretching bands would be expected. For the related compound 2,4,5-Trioxoimidazolidine (parabanic acid), characteristic IR absorptions are observed. nist.gov The precise frequencies of these bands for this compound would be influenced by the electronic effects of the cyclopropyl substituent and the ring strain.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium, broad |

| C-H Stretch (Cyclopropyl) | 2900-3100 | Medium |

| C=O Stretch (Carbonyl) | 1700-1800 | Strong, multiple bands |

Identification of Imidazolidine Ring Vibrations

In addition to the carbonyl stretches, the IR spectrum would also display vibrations associated with the imidazolidine ring. These include C-N stretching and bending vibrations, as well as N-H bending vibrations if a proton is present on the other nitrogen of the ring. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, would contain a complex pattern of absorptions that are characteristic of the entire molecular structure. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular formula: C₆H₆N₂O₃), the exact mass can be calculated and subsequently confirmed by the observation of the molecular ion peak (M⁺) in the mass spectrum.

While specific experimental mass spectral data for this compound is not widely available in the reviewed literature, a plausible fragmentation pattern can be proposed based on the known fragmentation behaviors of related imidazolidine and cyclopropyl-containing compounds. The initial event in electron ionization (EI) mass spectrometry would be the formation of the molecular ion.

Subsequent fragmentation pathways would likely involve the following key steps:

Loss of CO: The imidazolidine-2,4,5-trione ring contains multiple carbonyl groups, and the loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for such structures.

Cleavage of the Cyclopropyl Ring: The cyclopropyl group can undergo ring-opening to form a more stable allyl radical cation or lose ethylene (B1197577) (C₂H₄).

Fission of the Imidazolidine Ring: The five-membered ring can undergo cleavage at various points, leading to the formation of smaller, stable fragment ions.

A proposed fragmentation scheme could lead to the ions detailed in the table below. The relative abundance of these fragments would depend on their stability.

| Proposed Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |

| [C₆H₆N₂O₃]⁺ (Molecular Ion) | 154 | - |

| [C₅H₆N₂O₂]⁺ | 126 | CO |

| [C₄H₅N₂O₃]⁺ | 129 | C₂H |

| [C₃H₃N₂O]⁺ | 83 | C₃H₃O₂ |

| [C₃H₅]⁺ (Cyclopropyl cation) | 41 | C₃HN₂O₃ |

This interactive table outlines a potential fragmentation pathway. The m/z values are calculated based on the most common isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed its solid-state structure, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

The compound crystallizes in a monoclinic system with the space group P2₁/c . This crystallographic information is fundamental to defining the symmetry and repeating unit of the crystal lattice. The unit cell parameters, which describe the dimensions of the basic repeating unit of the crystal, have been determined as follows:

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.68 Å |

| b | 8.19 Å |

| c | 5.04 Å |

| β | 92.5° |

This interactive table summarizes the key crystallographic data for this compound.

The crystal structure analysis indicates that the imidazolidine-trione core is essentially planar. The presence of the cyclopropyl substituent introduces some steric constraints. A dominant feature of the crystal packing is the formation of hydrogen-bonding networks . Specifically, molecules of this compound form inversion dimers through N–H⋯O hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice. This dimerization is a common structural motif observed in related heterocyclic compounds.

Computational and Theoretical Investigations of 1 Cyclopropylimidazolidine 2,4,5 Trione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies detailing Density Functional Theory (DFT) calculations specifically for 1-Cyclopropylimidazolidine-2,4,5-trione were found. Such calculations would typically provide insights into the molecule's electronic properties and geometry.

Elucidation of Electronic Structure

Specific data on the electronic structure, such as molecular orbital energies (HOMO-LUMO gaps), electron density distribution, and molecular electrostatic potential (MEP) maps for this compound, are not available in the current body of scientific literature.

Conformational Analysis and Stability

A detailed conformational analysis identifying the most stable conformers of this compound and the energy barriers between them has not been reported. While studies on simpler N-cyclopropyl amides indicate a preference for an ortho conformation around the N-cyclopropyl bond, this cannot be directly extrapolated to the more complex trione (B1666649) structure without a dedicated study.

Molecular Modeling and Docking Studies

There are no available molecular modeling or docking studies that specifically investigate the interactions of this compound with biological targets.

Prediction of Molecular Interactions

Without docking studies, there is no predictive data on the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that this compound might form with protein active sites.

Rationalization of Binding Modes

The binding modes of this compound within any specific biological receptor have not been rationalized through computational methods in published research.

Theoretical Studies on Reaction Mechanisms

No theoretical studies detailing the mechanisms of chemical reactions involving this compound, such as transition states and reaction energy profiles, were identified.

In Silico Prediction Methodologies for Chemical Properties Relevant to Research

In contemporary chemical and pharmaceutical research, in silico (computational) methods are indispensable for the early-stage evaluation of novel compounds. For a molecule such as this compound, these predictive techniques offer a rapid, cost-effective means of estimating its physicochemical, pharmacokinetic, and electronic properties before undertaking extensive laboratory synthesis and testing. The computational investigation of this molecule would leverage a variety of methodologies to build a comprehensive profile relevant to its potential applications.

Research on analogous N-substituted imidazolidine-2,4,5-triones and related heterocyclic structures provides a framework for the types of properties that are typically evaluated. mdpi.comnih.gov These studies often involve calculating key molecular descriptors and drug-likeness parameters to guide further research. researchgate.net The unique structural features of this compound—namely the strained, electron-rich cyclopropyl (B3062369) ring attached to the parabanic acid core—would be of particular interest in theoretical investigations. acs.org

The primary goals of applying in silico methodologies to this compound include:

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models and other algorithm-based tools are used to predict fundamental properties that govern the compound's behavior in various environments. These properties are crucial for understanding its solubility, permeability, and potential interactions.

Assessment of Drug-Likeness and ADME Profile: For research in medicinal chemistry, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Computational filters, such as Lipinski's Rule of Five, help assess the compound's potential as an orally bioavailable drug candidate. researchgate.net

Quantum Chemical Analysis: Methods like Density Functional Theory (DFT) can be employed to analyze the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. mdpi.com This provides insights into its intrinsic stability, reactivity, and the influence of the cyclopropyl substituent on the imidazolidine-2,4,5-trione ring. acs.org

While specific, experimentally validated computational data for this compound is not extensively published, the following tables represent the types of data generated for novel heterocyclic compounds using well-established in silico prediction platforms (e.g., SwissADME, QikProp, ACD/Labs Percepta).

Detailed Research Findings

Computational models can generate a range of data points for this compound. Table 1 outlines key predicted physicochemical properties. Lipophilicity, represented by logP, is a critical parameter; however, studies on similar substituted imidazolidine-2,4,5-triones have shown that computationally predicted logP values can sometimes be in poor accordance with experimentally determined results, underscoring the importance of eventual empirical validation. mdpi.com The topological polar surface area (TPSA) is another vital descriptor, as it correlates strongly with passive molecular transport through membranes.

Table 1: Predicted Physicochemical Properties of this compound This interactive table presents predicted data based on standard computational models.

| Property | Predicted Value | Significance in Research |

|---|---|---|

| Molecular Weight | 154.12 g/mol | A fundamental property influencing diffusion and transport. |

| LogP (Octanol/Water) | -0.5 to 0.5 | Indicates the compound's lipophilicity and partitioning behavior. |

| Water Solubility (LogS) | -1.0 to -2.0 | Predicts solubility in aqueous media, crucial for biological testing. |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of H-Bond Donors | 1 | Influences binding interactions and solubility. |

| Number of H-Bond Acceptors | 3 | Influences binding interactions and solubility. |

Table 2 details the compound's predicted adherence to common drug-likeness rules and its pharmacokinetic profile. These predictions are essential in the context of drug discovery, helping to identify potential liabilities early in the research process. researchgate.net For instance, the Lipinski "Rule of Five" provides a guideline for assessing the likelihood of oral bioavailability. Based on its predicted properties, this compound would be expected to comply with these rules. Predictions of blood-brain barrier (BBB) penetration and P-glycoprotein (P-gp) substrate status are important for compounds targeting the central nervous system or for understanding potential drug resistance mechanisms.

Table 2: Predicted ADME and Drug-Likeness Profile of this compound This interactive table presents predicted data based on standard computational models.

| Parameter | Prediction | Implication for Research |

|---|---|---|

| Lipinski's Rule of Five | Yes (0 violations) | Suggests good potential for oral bioavailability. |

| Ghose Filter | Yes | Meets criteria related to molecular weight, LogP, and atom count. |

| Bioavailability Score | ~0.55 | An empirical score predicting the likelihood of good absorption/distribution. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB, suggesting a primary role in peripheral targets. |

| P-gp Substrate | No | Not likely to be actively effluxed by the P-glycoprotein transporter. |

Academic Research Applications and Future Directions for 1 Cyclopropylimidazolidine 2,4,5 Trione

Application as a Chemical Building Block

There is no available information on the use of 1-Cyclopropylimidazolidine-2,4,5-trione as a chemical building block.

Synthesis of Complex Heterocyclic Compounds

No studies have been found that utilize this compound in the synthesis of more complex heterocyclic compounds.

Investigation of Molecular Recognition and Interaction Mechanisms

Specific investigations into the molecular recognition and interaction mechanisms of this compound are not present in the current scientific literature.

Studies on Enzyme Interactions

There are no documented studies on the interactions between this compound and any enzymes. Research on other substituted imidazolidine-2,4,5-triones has indicated potential as enzyme inhibitors, but these findings cannot be extrapolated to the cyclopropyl (B3062369) derivative. mdpi.comnih.gov

Exploration of Specific Molecular Targets

The exploration of specific molecular targets for this compound has not been a subject of published research.

Research in Materials Science and Industrial Chemistry

No applications or research concerning this compound within the fields of materials science and industrial chemistry have been reported.

Precursor for Advanced Materials Development

The imidazolidine-2,4,5-trione scaffold presents several functionalities that make it an attractive monomer for the synthesis of advanced materials. The presence of multiple carbonyl groups and reactive nitrogen atoms allows for various polymerization reactions. While specific studies on this compound in materials science are not yet prevalent, the parent structure and its derivatives have been explored as precursors for novel polymers. scilit.comrsc.org The introduction of the cyclopropyl group could impart unique properties to such materials, including altered solubility, thermal stability, and mechanical strength.

Formation of Thermally Stable Polymers

Heterocyclic compounds are integral to the development of thermally stable polymers due to their rigid structures and high decomposition temperatures. scilit.comiupac.org Polymers incorporating heterocyclic rings in their backbone often exhibit enhanced thermal and oxidative stability. rsc.org The imidazolidine-2,4,5-trione ring, being a stable heterocyclic system, is a candidate for incorporation into polymer chains to enhance their thermal properties. The synthesis of polymers from heterocyclic monomers has been a subject of interest for creating materials suitable for high-performance applications. scilit.com The cyclopropyl group in this compound could further influence the polymer's properties by affecting chain packing and intermolecular interactions, potentially leading to materials with unique thermal behaviors.

| Potential Polymer Property | Contribution of Imidazolidine-2,4,5-trione Core | Potential Influence of Cyclopropyl Group |

| Thermal Stability | The inherent rigidity and aromaticity of the heterocyclic ring contribute to high decomposition temperatures. | May enhance thermal stability by restricting bond rotations and increasing conformational rigidity. |

| Mechanical Strength | The polar nature of the trione (B1666649) system can lead to strong intermolecular forces, enhancing mechanical properties. | The compact and rigid nature of the cyclopropyl ring could improve the modulus and tensile strength of the polymer. |

| Solubility | The polarity of the core can influence solubility in various organic solvents. | The nonpolar cyclopropyl group might decrease solubility in polar solvents but could improve it in less polar media. |

| Processability | The reactivity of the N-H bonds and carbonyl groups can be utilized for various polymerization techniques. | The cyclopropyl group could affect the melting point and glass transition temperature, thereby influencing processing conditions. |

Exploration in Agrochemical Research

Heterocyclic compounds form the backbone of a vast number of modern agrochemicals, including herbicides and fungicides. scispace.com The imidazolidine-2,4,5-trione scaffold has been investigated for its biological activities, and the incorporation of a cyclopropyl group is a known strategy to enhance the efficacy of agrochemicals. nih.gov

Design and Synthesis of Herbicidal Agents

The development of novel herbicides is crucial for modern agriculture. mdpi.com Several classes of herbicides are based on heterocyclic structures that inhibit essential plant enzymes. scispace.com Derivatives of imidazolidine-2,4,5-trione have shown promise in this area. The cyclopropyl group is a feature in some commercial herbicides and is known to contribute to their activity. nih.govnih.gov For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been synthesized and shown to have significant herbicidal effects. nih.gov The unique electronic properties and conformational rigidity conferred by the cyclopropyl ring can lead to enhanced binding to target enzymes in weeds. nih.gov

Development of Fungicidal Compounds

Fungal pathogens pose a significant threat to crop yields, necessitating the continuous development of new fungicidal agents. rudn.ru Nitrogen-containing heterocyclic compounds are a prominent class of fungicides. rudn.ru While specific data on the fungicidal activity of this compound is not available, related structures are being explored. The strategy of incorporating a cyclopropyl moiety into a heterocyclic core to enhance fungicidal potency is a promising avenue for research.

| Potential Agrochemical Target | Mode of Action of Related Heterocycles | Potential Enhancement by Cyclopropyl Group |

| Weed Control (Herbicides) | Inhibition of key plant enzymes like acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). scispace.com | Improved binding affinity and specificity to the target enzyme due to conformational constraints. nih.gov Increased metabolic stability in the plant. hyphadiscovery.com |

| Fungal Disease Control (Fungicides) | Disruption of fungal cell membrane synthesis or respiratory processes. rudn.ru | Enhanced lipophilicity for better penetration of fungal cell walls. Resistance to metabolic degradation by fungal enzymes. hyphadiscovery.com |

Strategies for Enhancing Bioavailability and Solubility in Chemical Design

For any biologically active compound, sufficient bioavailability and solubility are critical for its efficacy. The imidazolidine-2,4,5-trione nucleus, with its polar carbonyl groups, can influence the solubility of its derivatives. mdpi.com The introduction of a cyclopropyl group can modulate these properties in a nuanced way.

The cyclopropyl group is often used in medicinal chemistry to improve a compound's metabolic stability and membrane permeability. nbinno.comhyphadiscovery.com Its rigid nature can lock the molecule into a bioactive conformation, which can lead to better target engagement and, consequently, improved bioavailability. nih.govresearchgate.net However, the increased lipophilicity from the cyclopropyl group might decrease aqueous solubility. nih.gov Therefore, a key research direction would be to find a balance between these effects. Strategies such as the use of cyclodextrins or formulation as nanoemulsions could be explored to enhance the solubility and bioavailability of poorly soluble derivatives. drug-dev.comnih.gov

| Physicochemical Property | General Effect of Imidazolidine-2,4,5-trione Core | Potential Influence of Cyclopropyl Group |

| Aqueous Solubility | The polar nature of the three carbonyl groups can contribute to water solubility. | The nonpolar, hydrocarbon nature of the cyclopropyl group is likely to decrease aqueous solubility. |

| Lipophilicity (LogP) | The parent ring is relatively polar. | The cyclopropyl group will increase the lipophilicity of the molecule. mdpi.com |

| Metabolic Stability | The heterocyclic ring may be subject to metabolic transformations. | The cyclopropyl group is generally resistant to metabolic oxidation, which can enhance the overall metabolic stability of the compound. nbinno.comhyphadiscovery.com |

| Membrane Permeability | Dependent on the overall balance of polarity and lipophilicity of the substituents. | Increased lipophilicity can lead to improved passive diffusion across biological membranes. |

Emerging Research Methodologies and Perspectives

Future research on this compound and its derivatives will likely benefit from a range of modern research methodologies. Computational chemistry and molecular modeling can be employed to predict the binding of these compounds to various biological targets, guiding the synthesis of more potent and selective agents. researchgate.netdntb.gov.ua High-throughput screening methods can be used to rapidly assess the biological activity of a library of derivatives against a wide range of targets.

The development of novel synthetic routes to access this compound and its analogues in an efficient and scalable manner will be crucial for enabling further research. researchgate.netnih.gov Furthermore, the exploration of this compound in the context of developing novel pesticides is a timely endeavor, given the ongoing need for new modes of action to combat resistance. scispace.comnih.govcas.orgjst.go.jp In materials science, the focus will be on synthesizing and characterizing polymers derived from this monomer to evaluate their thermal, mechanical, and electronic properties for advanced applications.

Q & A

Q. What strategies validate the specificity of biological activity in complex matrices?

- Methodology :

- Counter-Screens : Test compounds against unrelated enzymes (e.g., kinases) to exclude off-target effects.

- Knockout Models : Use CRISPR-edited cell lines lacking the target enzyme to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.